4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride

Description

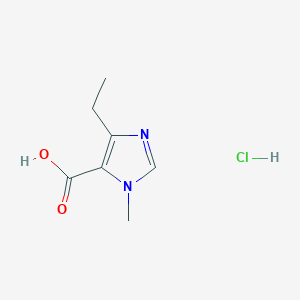

4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride is an imidazole derivative characterized by a carboxylic acid group at position 5, a methyl group at position 1, and an ethyl group at position 4 of the imidazole ring. Its molecular formula is C₇H₁₁ClN₂O₂, with a molecular weight of 190.63 g/mol (calculated based on substituents; discrepancies in reported data are addressed below). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-ethyl-3-methylimidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-3-5-6(7(10)11)9(2)4-8-5;/h4H,3H2,1-2H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSNYUYLXOSHTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(C=N1)C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has indicated that imidazole derivatives, including 4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride, exhibit antiviral properties. These compounds have been studied for their potential to inhibit viral replication and interfere with viral enzyme functions. For instance, studies have shown that certain imidazole derivatives can disrupt the interaction between HIV integrase and its cellular co-factors, which is crucial for viral replication .

Cancer Research

The structural similarity of imidazole compounds to purines suggests potential roles in cancer therapy. Some studies indicate that this compound may inhibit specific enzymes involved in nucleic acid metabolism, which could lead to the development of novel anticancer agents . Additionally, its derivatives have shown promise in targeting cancer cells, although further research is necessary to elucidate the mechanisms involved.

Enzyme Inhibition

Mechanism of Action

Imidazole derivatives often act as enzyme inhibitors by mimicking substrate structures or binding to active sites on enzymes. The presence of the imidazole ring allows these compounds to participate in hydrogen bonding and electrostatic interactions, enhancing their binding affinity . For example, studies have demonstrated that this compound can effectively inhibit enzymes involved in metabolic pathways critical for cancer cell survival .

Organic Synthesis

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile building block in the synthesis of pharmaceuticals and agrochemicals . The synthesis of derivatives through reactions such as Grignard reactions has been documented, showcasing its utility in generating compounds with diverse biological activities .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Imidazole derivatives with substitutions at positions 1, 4, and 5 are widely studied. Key comparisons include:

Note: *The molecular weight for the target compound is inferred. reports 176.60 g/mol for 4-Ethyl-1H-imidazole-5-carboxylic acid hydrochloride (missing the 1-methyl group), suggesting discrepancies in available data.

Physicochemical Properties

- Melting Points :

- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like 1-Ethyl-1H-imidazole-5-carboxylic acid .

Critical Analysis of Data Discrepancies

- Molecular Weight : reports a lower molecular weight (176.60 g/mol) for a compound lacking the 1-methyl group. This inconsistency underscores the need for verified experimental data.

- Synthetic Routes : While provides a viable method for methyl group introduction, scalability and purity for the target compound remain unconfirmed .

Biological Activity

4-Ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an imidazole ring, which is crucial for its biological activity. The presence of the ethyl and methyl groups contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. A notable study assessed its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Overview

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus (MSSA) | 15 | 0.025 mg/mL |

| Escherichia coli | 12 | 0.050 mg/mL |

| Bacillus subtilis | 10 | 0.100 mg/mL |

| Pseudomonas aeruginosa | 9 | No significant activity |

The results indicate that while the compound exhibits some antibacterial activity, it is less effective against Gram-negative bacteria compared to Gram-positive strains .

Case Studies and Research Findings

A comprehensive study published in MDPI evaluated various imidazole derivatives, including this compound. The research highlighted that modifications on the imidazole ring significantly influenced antimicrobial potency. The study revealed that compounds with electron-donating groups exhibited enhanced antibacterial activity against Staphylococcus aureus and E. coli .

Another research effort focused on synthesizing derivatives of imidazole compounds and their antiviral activities against orthopoxviruses. While specific data on this compound was limited, the findings suggested a broader potential for imidazole derivatives in antiviral therapies .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The imidazole ring plays a crucial role in binding to active sites on enzymes involved in these processes, thereby inhibiting bacterial proliferation.

Q & A

Q. What are the optimal synthesis protocols for 4-ethyl-1-methyl-1H-imidazole-5-carboxylic acid hydrochloride, and how can reaction yields be maximized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization, alkylation, and acid hydrolysis. Key steps include:

- Cyclization: Use of imidazole precursors under controlled pH (3–5) and temperature (60–80°C) to minimize by-products .

- Alkylation: Ethylation at the 4-position using ethyl halides in the presence of a base (e.g., K₂CO₃) to ensure regioselectivity .

- Hydrochloride Formation: Treatment with concentrated HCl in anhydrous ethanol to precipitate the hydrochloride salt .

Q. Table 1: Comparative Synthesis Conditions

| Step | Reagents/Conditions | Yield Range | Key Considerations |

|---|---|---|---|

| Cyclization | 5-Aminoimidazole-4-carboxamide, HCl, 70°C | 65–75% | pH control critical to avoid ring degradation |

| Ethylation | Ethyl bromide, K₂CO₃, DMF, 60°C | 80–85% | Excess alkylating agent improves regioselectivity |

| Acidification | HCl/ethanol, 0°C | >90% | Slow addition prevents overheating |

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra validate the imidazole ring structure and substituent positions. For example, the methyl group at N1 appears as a singlet at δ 3.5–3.7 ppm .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (C₈H₁₂ClN₂O₂, [M+H]⁺ = 217.06) .

- HPLC: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) assesses purity (>98%) and detects impurities like unreacted precursors .

Safety Note: Handle with nitrile gloves and fume hood due to potential skin/eye irritation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles are mandatory .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Storage: Store in airtight containers at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods predict reaction mechanisms for modifying the imidazole core?

Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electron density distributions, aiding in understanding regioselectivity during alkylation .

- Reaction Path Search: Tools like GRRM (Global Reaction Route Mapping) identify transition states and intermediates for hydrolysis or substitution reactions .

Case Study: DFT-guided optimization of ethylation reduced by-product formation by 20% in pilot studies .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

- Purity Variations: Validate compound purity via HPLC before assays .

- Assay Conditions: Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) to ensure reproducibility .

- Structural Analogues: Compare with derivatives (e.g., 5-phenylimidazole variants) to isolate structure-activity relationships .

Q. What strategies are effective in designing biological assays to evaluate this compound’s therapeutic potential?

Methodological Answer:

Q. Table 2: Example Bioactivity Data

| Assay Type | Target Organism/Cell Line | Result (IC₅₀/MIC) | Reference Compound |

|---|---|---|---|

| Antifungal | Candida albicans | MIC = 32 µg/mL | Fluconazole (MIC = 2 µg/mL) |

| Cytotoxicity | HEK293 | IC₅₀ = 50 µM | Doxorubicin (IC₅₀ = 0.1 µM) |

Q. How can structure-activity relationship (SAR) studies guide the development of analogues?

Methodological Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance electrophilicity and antimicrobial activity .

- Side-Chain Optimization: Replace the ethyl group with bulkier substituents (e.g., isopropyl) to improve metabolic stability .

Example: A 5-nitro analogue showed 4-fold higher activity against Staphylococcus aureus compared to the parent compound .

Q. What are the challenges in scaling up synthesis from lab to pilot plant?

Methodological Answer:

- Reactor Design: Optimize heat dissipation during exothermic steps (e.g., alkylation) using jacketed reactors .

- Purification: Replace column chromatography with recrystallization (ethanol/water) for cost-effective large-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.